
2-Chloro-4-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridyl isothiocyanates It is characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isothiocyanatopyridine typically involves the reaction of 2-chloro-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach. This method involves the treatment of 2-chloro-4-aminopyridine with carbon disulfide and a base such as sodium hydride or DABCO, followed by desulfurization using aqueous iron(III) chloride. This process is efficient and yields the desired product in moderate to good yields .
化学反応の分析
Types of Reactions
2-Chloro-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydride, triethylamine), nucleophiles (e.g., amines, thiols), and desulfurizing agents (e.g., iron(III) chloride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyridines, thiourea derivatives, and various heterocyclic compounds. These products are of interest in medicinal chemistry and materials science .
科学的研究の応用
2-Chloro-4-isothiocyanatopyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles to form thiourea derivatives. These reactions can modulate biological pathways and molecular targets, leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the resulting products .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Chloro-4-isothiocyanatopyridine include:
2-Chloro-4-aminopyridine: The precursor used in its synthesis.
4-Isothiocyanatopyridine: Lacks the chlorine substituent at the second position.
2-Chloro-4-isocyanatopyridine: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.
特性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC名 |
2-chloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChIキー |
NJUCTOKAUJALEP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



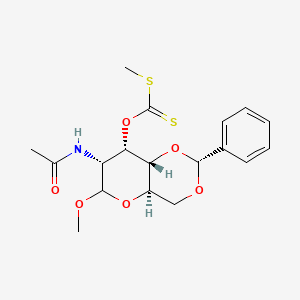
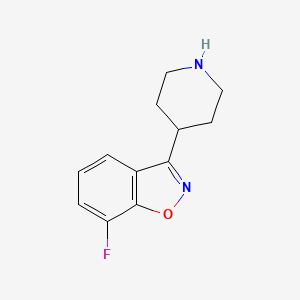

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
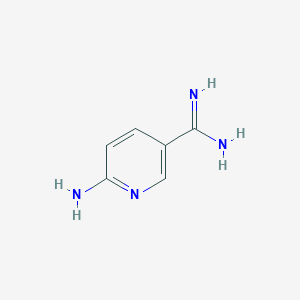
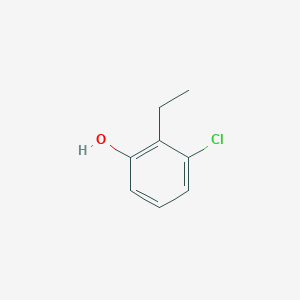
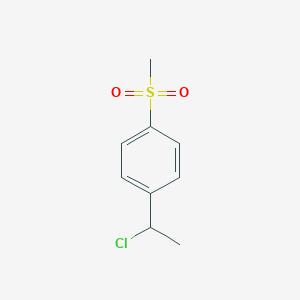
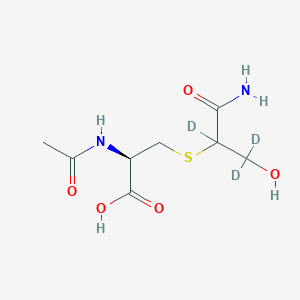
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
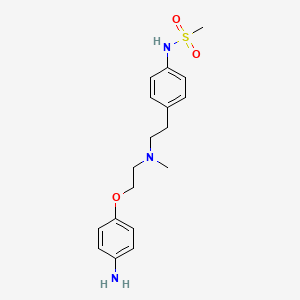
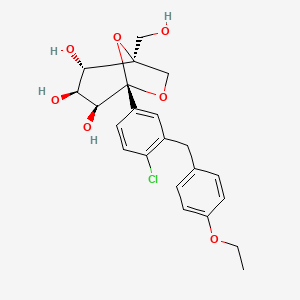
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
